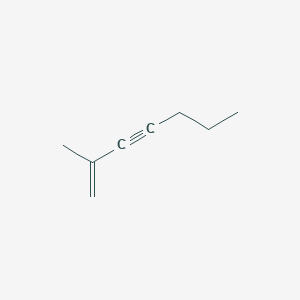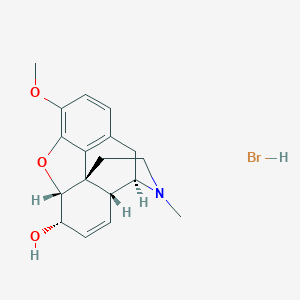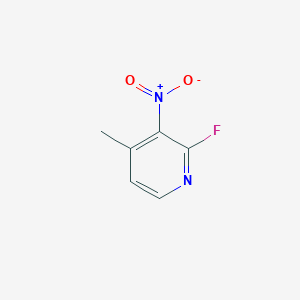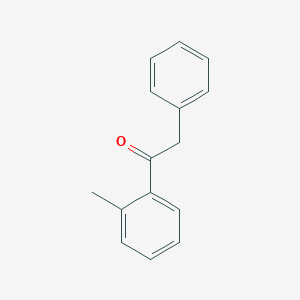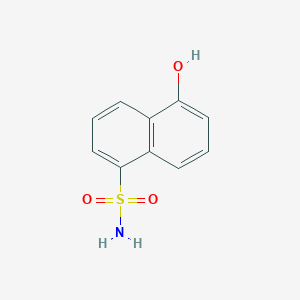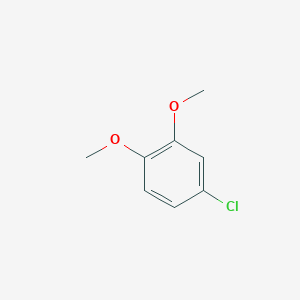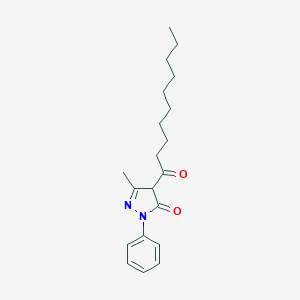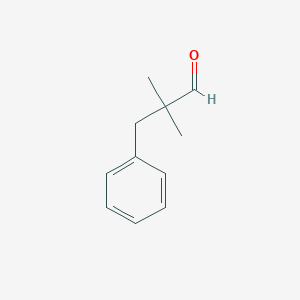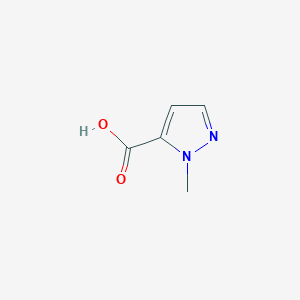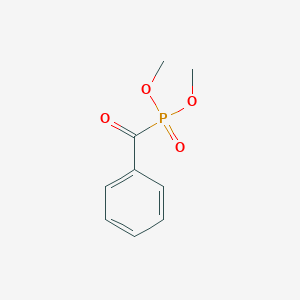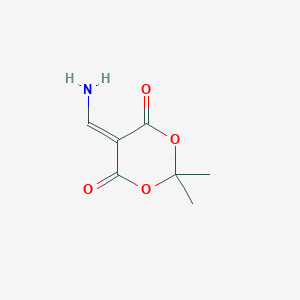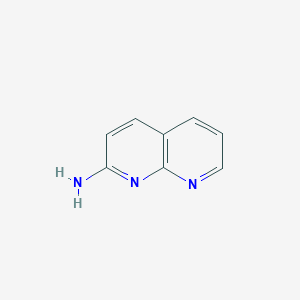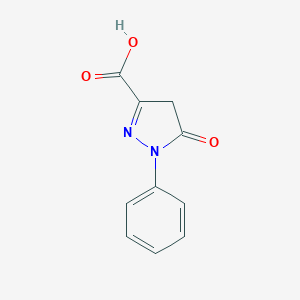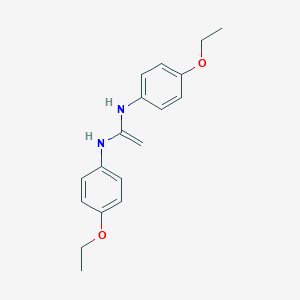
Phenacaine
説明
Phenacaine, also known as holocaine, is a local anesthetic . It is approved for ophthalmic use .
Synthesis Analysis
The synthesis of Phenacaine begins with the condensation of p-phenetidine with triethyl orthoacetate to afford the imino ether (a Pinner salt). Reaction of that intermediate with a second equivalent of the aniline results in a net displacement of ethanol, probably by an addition-elimination scheme, producing the amidine, Phenacaine . In the patented synthesis, phenacetin was used as a precursor. Treatment with phosphorus trichloride (PCl3) gave the enol chloride, and reaction of this intermediate with p-phenetidine then completed the synthesis of Phenacaine .
Molecular Structure Analysis
The molecular formula of Phenacaine is C18H22N2O2 . The IUPAC name is (1E)-N,N’-Bis(4-ethoxyphenyl)ethanimidamide .
Chemical Reactions Analysis
The synthesis of Phenacaine involves a series of chemical reactions starting from the condensation of p-phenetidine with triethyl orthoacetate to form an imino ether. This is followed by a reaction with a second equivalent of aniline, resulting in the displacement of ethanol and the formation of Phenacaine .
Physical And Chemical Properties Analysis
Phenacaine has a molecular weight of 298.3795 g/mol . The compound is a solid at room temperature .
科学的研究の応用
Effect on Regeneration of Corneal Epithelium : Research by Gundersen and Liebman (1944) indicated that Phenacaine (referred to as phenacaine hydrochloride) has minimal damaging effects on corneal epithelium, suggesting its potential use in ophthalmology with low toxicity to the eye tissue (Gundersen & Liebman, 1944).
Topical Anesthesia Applications : A study by Monash (1957) explored the effectiveness of Phenacaine (referred to as phenacaine) and other anesthetics in inducing topical anesthesia of unbroken skin. This research contributes to understanding the potential of Phenacaine in topical anesthetic formulations (Monash, 1957).
Growth Effects on Microalgae and Cyanobacteria : Suzuki et al. (1998) investigated the influence of procaine hydrochloride, a compound related to Phenacaine, on the growth of various microalgae and cyanobacteria species, highlighting its impact on these organisms and potential applications in biotechnology (Suzuki et al., 1998).
Phenanthrene Compounds Research : Although not directly about Phenacaine, studies by Zhang et al. (2013) and others on phenanthrene compounds provide insights into the broader chemical group to which Phenacaine belongs. These studies explore the environmental and biological impacts of phenanthrenes, contributing to an understanding of the behavior and potential applications of similar compounds (Zhang et al., 2013).
特性
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2/h6-13H,4-5H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDAEKSDNVPFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046062 | |
| Record name | Phenacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacaine | |
CAS RN |
101-93-9 | |
| Record name | Phenacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3M4D317W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



